

Spectroscopic Profile of 3-Methylcyclohexanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylcyclohexanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Methylcyclohexanecarboxylic acid** ($C_8H_{14}O_2$), a valuable building block in organic synthesis and drug discovery. The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental methodologies. This document is intended to serve as a practical resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources to provide a thorough characterization of **3-Methylcyclohexanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: 1H NMR Spectroscopic Data for **3-Methylcyclohexanecarboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~2.3	Multiplet	1H	-CH(COOH)-
~0.9 - 2.2	Multiplets	11H	Cyclohexyl ring protons
~0.9	Doublet	3H	-CH ₃

Data is a representative example and may vary based on solvent and instrument parameters.

Table 2: ^{13}C NMR Spectroscopic Data for **3-Methylcyclohexanecarboxylic Acid**

Chemical Shift (δ) ppm	Assignment
~180	-COOH
~40-45	-CH(COOH)-
~20-40	Cyclohexyl ring carbons
~20	-CH ₃

Data is a representative example and may vary based on solvent and instrument parameters.

[1][2]

Vibrational Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **3-Methylcyclohexanecarboxylic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2930	Strong	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1450	Medium	C-H bend (Aliphatic)
~1200-1300	Medium	C-O stretch (Carboxylic Acid)
~900-950	Medium, Broad	O-H bend (Carboxylic Acid)

Data is a representative example and may vary based on the sampling method (e.g., ATR, KBr pellet).[\[1\]](#)[\[3\]](#)

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **3-Methylcyclohexanecarboxylic Acid**

m/z	Relative Intensity (%)	Assignment
142	Moderate	[M] ⁺ (Molecular Ion)
127	Moderate	[M - CH ₃] ⁺
97	High	[M - COOH] ⁺
55	High	Various fragmentation products

Fragmentation patterns can vary significantly based on the ionization technique used.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **3-Methylcyclohexanecarboxylic acid** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
- Instrumentation: ^1H and ^{13}C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the carbon spectrum, which results in singlets for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the neat sample is placed directly on the ATR crystal. For transmission IR, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.

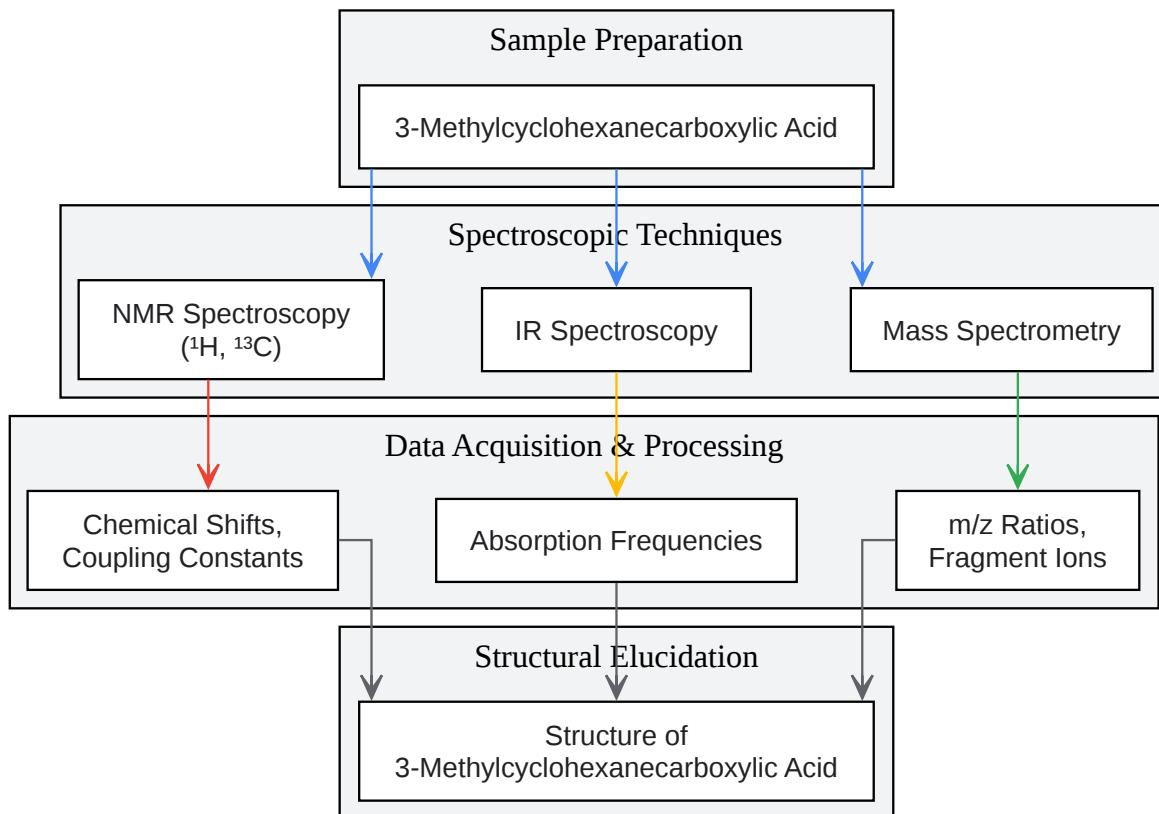
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: A suitable ionization technique is employed to generate gas-phase ions. Common methods include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Methylcyclohexanecarboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 3-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 114490 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. orgchemboulder.com [orgchemboulder.com]
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